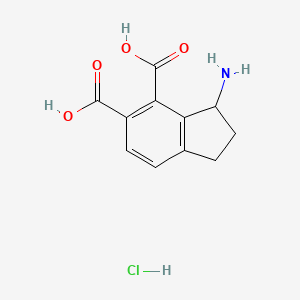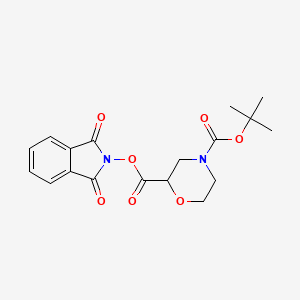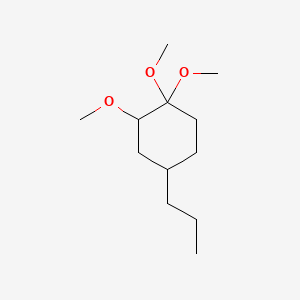
5-(2,2-difluoroethenyl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Difluoroethenyl)-2-methylpyrimidine (DFEMP) is a synthetic compound that is used in a wide range of scientific and industrial applications. It is an organic compound that belongs to the family of pyrimidines, which are heterocyclic compounds containing a six-membered ring of four carbon atoms and two nitrogen atoms. DFEMP is a colorless, volatile liquid with a pungent odor. It has a molar mass of 158.07 g/mol and a boiling point of 101.2 °C.
Applications De Recherche Scientifique
5-(2,2-difluoroethenyl)-2-methylpyrimidine has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals. It has also been used as a ligand in the synthesis of organometallic complexes.
This compound has been studied for its potential use as a fluorescent dye for biological imaging. It has also been studied for its ability to act as an electron transfer mediator in organic redox reactions. Additionally, this compound has been studied for its potential as an antibacterial agent.
Mécanisme D'action
The mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine is not well understood. However, it is known that this compound is able to act as an electron transfer mediator in organic redox reactions. This suggests that it may be able to interact with electron-rich molecules, such as those found in biological systems, and facilitate the transfer of electrons between them.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been studied for its potential use as an antibacterial agent. In vitro studies have shown that this compound is able to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2,2-difluoroethenyl)-2-methylpyrimidine in laboratory experiments is its low cost and availability. It is also a relatively safe compound, with a low toxicity profile. However, it is a volatile liquid, which means that it must be handled with care and stored in a well-ventilated area. Additionally, it has a strong odor, which can be unpleasant for some people.
Orientations Futures
The potential applications of 5-(2,2-difluoroethenyl)-2-methylpyrimidine are still being explored. Future research could focus on its potential use as a fluorescent dye for biological imaging, its ability to act as an electron transfer mediator in organic redox reactions, and its potential as an antibacterial agent. Additionally, further research could focus on the mechanism of action of this compound and its biochemical and physiological effects. Finally, future research could focus on the optimization of the synthesis of this compound and the development of new methods for its synthesis.
Méthodes De Synthèse
5-(2,2-difluoroethenyl)-2-methylpyrimidine can be synthesized through a variety of methods. The most common method is the condensation reaction of ethyl acetoacetate and 2,2-difluoroethylene. This reaction produces a mixture of this compound and 5-(2,2-difluoroethyl)-2-methylpyridine. The two compounds can then be separated by column chromatography. Other methods of synthesis include the reaction of ethyl acetoacetate with 1,1-difluoroethylene or the reaction of ethyl acetoacetate with 2,2-difluoroacetaldehyde.
Propriétés
IUPAC Name |
5-(2,2-difluoroethenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-5-10-3-6(4-11-5)2-7(8)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAYDRLNSLVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)


![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)

![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)

![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)


![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
